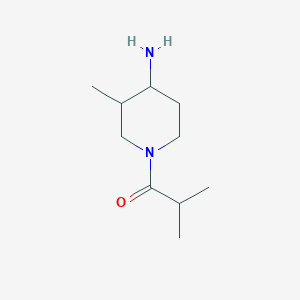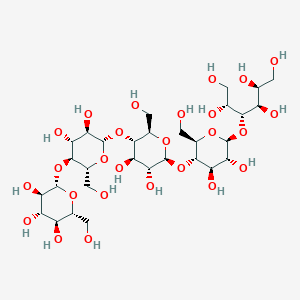
2,4,6-三氯吡啶-3-磺酰氯
描述
2,4,6-Trichloropyridine-3-sulfonyl chloride is a versatile chemical compound with the molecular formula C5HCl4NO2S and a molecular weight of 280.95 g/mol . It is characterized by the presence of three chlorine atoms and a sulfonyl chloride group attached to a pyridine ring. This compound is widely used in various chemical reactions due to its reactivity towards nucleophiles.
科学研究应用
2,4,6-Trichloropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and sulfonamides.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyridine-3-sulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2,4,6-trichloropyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonylation.
Industrial Production Methods: In industrial settings, the production of 2,4,6-Trichloropyridine-3-sulfonyl chloride is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of chlorosulfonic acid and pyridine derivatives to avoid side reactions and ensure product purity.
化学反应分析
Types of Reactions: 2,4,6-Trichloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with alcohols to form sulfonate esters and with amines to yield sulfonamides.
Nucleophilic Aromatic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Alcohols and Amines: Used in the formation of sulfonate esters and sulfonamides, respectively.
Nucleophiles: Such as thiols and amines, are commonly used in substitution reactions.
Major Products:
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonamides: Result from the reaction with amines.
作用机制
The mechanism of action of 2,4,6-Trichloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonate esters or sulfonamides, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the modification of functional groups in organic molecules.
相似化合物的比较
2,4,6-Trichloropyridine: Shares the trichloropyridine core but lacks the sulfonyl chloride group.
2,4,6-Trichloropyridine-3-sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness: 2,4,6-Trichloropyridine-3-sulfonyl chloride is unique due to its combination of electrophilic sulfonyl chloride and nucleophilic chlorine atoms on the pyridine ring. This dual reactivity makes it a valuable reagent in organic synthesis and various industrial applications .
属性
IUPAC Name |
2,4,6-trichloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NO2S/c6-2-1-3(7)10-5(8)4(2)13(9,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGMYIACWJQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)









